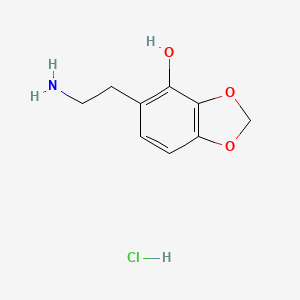
5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride, also known as 2-AE-DBO.HCl, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of benzodioxol, which is a cyclic organic compound that contains a benzene ring fused with a 1,4-dioxane ring. The synthesis of 2-AE-DBO.HCl is a complex process that requires expertise in organic chemistry.HCl.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into compounds structurally related to 5-(2-Aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride has explored their synthesis and structural characterization. For instance, studies have detailed the synthesis of various derivatives and analyzed their structures through techniques like X-ray crystallography, providing insights into their tautomerism, protonation, and E/Z isomerism. Such investigations are foundational for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Holschbach et al., 2003).
Catalytic Activities and Ligand Design
Research has also focused on the design of ligands based on the structural framework similar to this compound for use in catalytic applications. Compounds have been developed to exhibit excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, highlighting their utility in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Antimicrobial and Antifungal Applications
Further, the antimicrobial and antifungal properties of derivatives have been explored, with some compounds showing promising activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial and antifungal agents for medical use (Bektaş et al., 2007).
Anticancer Potential
The anticancer potential of certain derivatives has been investigated, with some compounds exhibiting greater potency than standard reference drugs in in vitro models. This highlights their potential as leads for the development of new anticancer therapies, demonstrating the diverse therapeutic applications of compounds within this chemical family (Gupta et al., 2016).
Mecanismo De Acción
Target of Action
It is structurally similar to serotonin (5-hydroxytryptamine), a monoamine neurotransmitter . Therefore, it is plausible that EN300-27146415 may interact with serotonin receptors, which play crucial roles in various physiological processes such as mood regulation, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
Given its structural similarity to serotonin, it may interact with serotonin receptors, leading to changes in neuronal signaling . This interaction could potentially alter the balance of neurotransmitters in the brain, leading to changes in mood, cognition, and other physiological processes .
Biochemical Pathways
If it indeed interacts with serotonin receptors, it could potentially affect the serotonin signaling pathway . This pathway plays a crucial role in numerous physiological processes, including mood regulation, cognition, reward, learning, and memory .
Result of Action
If it interacts with serotonin receptors, it could potentially alter the balance of neurotransmitters in the brain, leading to changes in mood, cognition, and other physiological processes .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of EN300-27146415 are not fully understood due to limited available data. Its structure suggests it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, including its aminoethyl and benzodioxol moieties .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of EN300-27146415 is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving EN300-27146415 are not well-characterized. Similar compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
5-(2-aminoethyl)-1,3-benzodioxol-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-4-3-6-1-2-7-9(8(6)11)13-5-12-7;/h1-2,11H,3-5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZSAVWAXIOYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)CCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B2699787.png)
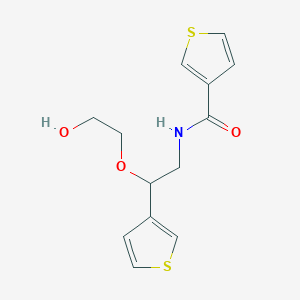
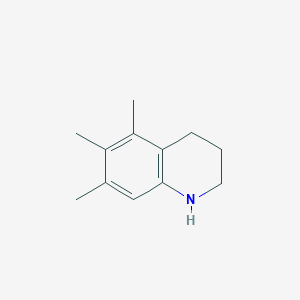
![1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole](/img/structure/B2699792.png)
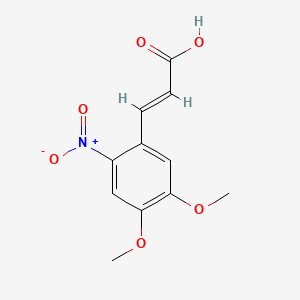
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2699801.png)
![2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-5-chloropyrimidine](/img/structure/B2699802.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2699803.png)
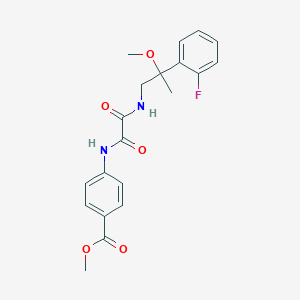
![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)
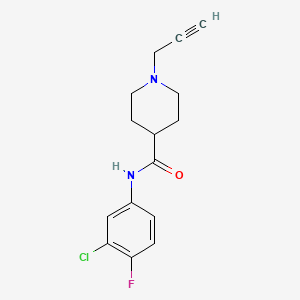
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2699808.png)